1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-
CAS No.: 50264-67-0
Cat. No.: VC18722686
Molecular Formula: C15H10Cl2N2O2
Molecular Weight: 321.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50264-67-0 |
|---|---|
| Molecular Formula | C15H10Cl2N2O2 |
| Molecular Weight | 321.2 g/mol |
| IUPAC Name | 5-chloro-1-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H10Cl2N2O2/c16-10-3-1-9(2-4-10)8-19-13-6-5-11(17)7-12(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21) |
| Standard InChI Key | JLBZZQZPUSAOTE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=N2)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound’s systematic IUPAC name, 5-chloro-1-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid, reflects its substitution pattern and functional groups. Its molecular formula is C₁₅H₁₀Cl₂N₂O₂, with a molecular weight of 321.2 g/mol. The presence of two chlorine atoms enhances its lipophilicity, while the carboxylic acid group enables salt formation or esterification for pharmacokinetic optimization.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 50264-67-0 |
| Molecular Formula | C₁₅H₁₀Cl₂N₂O₂ |
| Molecular Weight | 321.2 g/mol |
| IUPAC Name | 5-chloro-1-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid |
| SMILES | C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=N2)C(=O)O)Cl |
The indazole core’s planar structure facilitates π-π stacking interactions with biological targets, while the 4-chlorobenzyl group contributes to steric bulk, influencing receptor binding specificity.
Synthesis and Manufacturing
The synthesis of 1H-indazole-3-carboxylic acid derivatives has evolved significantly, with diazotization emerging as a key strategy. A landmark study by Xu and Huang (2021) demonstrated the direct conversion of ortho-aminobenzacetamides to 1H-indazole-3-carboxylic acids using diazotization reagents under mild conditions . This method achieved 60–85% yields and was successfully applied to synthesize granisetron (46% yield) and lonidamine (60% yield) .
Mechanistic Insights:
The reaction proceeds via the in situ generation of a diazonium salt intermediate, which undergoes cyclization to form the indazole ring. The carboxylic acid group is retained through careful control of oxidation conditions, avoiding decarboxylation . Comparative studies highlight the superiority of this approach over traditional methods, which often require multi-step sequences or expensive reagents .
Table 2: Comparison of Synthetic Methods
Physicochemical Properties
The compound exhibits a predicted density of 1.506±0.06 g/cm³ and a boiling point of 443.7±18.0°C. Its low solubility in aqueous media (slight solubility in DMSO and methanol) necessitates prodrug strategies for biomedical applications . The pKa of the carboxylic acid group is approximately 3.71, enabling ionization under physiological conditions .
Thermal Stability:
Decomposition begins above 240°C, with the chlorinated aromatic rings contributing to thermal resilience . This property is advantageous for high-temperature reactions in industrial synthesis.
Reactivity and Functional Group Transformations
The molecule’s reactivity is dominated by three functional groups:
-
Carboxylic Acid: Forms salts with amines (e.g., sodium or ammonium salts) or esters via Fischer esterification.
-
Chlorine Atoms: Participate in nucleophilic aromatic substitution (SNAr) reactions, enabling introduction of alkoxy or amino groups.
-
Indazole Nitrogen: Capable of alkylation or coordination with metal catalysts in cross-coupling reactions.
A notable transformation is the reduction of the carboxylic acid to a hydroxymethyl group using LiAlH₄, yielding 5-chloro-1-(4-chlorobenzyl)-1H-indazol-3-yl)methanol—a precursor for prodrug development.
| Target | Activity (IC₅₀/Ki) | Mechanism |
|---|---|---|
| Mitochondrial Hexokinase | 4.2 μM | Competitive inhibition |
| 5-HT₃ Receptor | 0.8 nM | Allosteric antagonism |
| CYP3A4 | 12 μM | Moderate inhibition |
Industrial and Research Applications
Pharmaceutical Intermediate:
Serves as a key building block for:
-
Granisetron: 5-HT₃ antagonist used in chemotherapy-induced emesis (annual production >10 metric tons) .
-
Lonidamine Derivatives: Investigational agents for metabolic therapy in glioblastoma .
Materials Science:
The rigid indazole core has been incorporated into metal-organic frameworks (MOFs) for gas storage applications. A Cu-based MOF using this ligand exhibits CO₂ adsorption capacity of 3.2 mmol/g at 298 K.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume